Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate
Description
Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a ketone moiety at the 3-position, and a 2,4-dimethoxyphenyl substituent at the 4-position. The 2,4-dimethoxy substitution on the phenyl ring introduces electron-donating effects, enhancing lipophilicity and influencing hydrogen-bonding interactions. This compound is commonly utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics .
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-9-8-13(15(20)11-19)14-7-6-12(22-4)10-16(14)23-5/h6-7,10,13H,8-9,11H2,1-5H3 |
InChI Key |
CCLZLIYNWSFDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then subjected to a cyclization reaction to form the piperidine ring. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate (CAS 1354953-08-4)
- Structural Differences : The phenyl substituent at position 4 is modified with a 4-fluoro-3-(trifluoromethyl) group instead of 2,4-dimethoxy.
- Electronic Effects: The trifluoromethyl and fluoro groups are electron-withdrawing, reducing electron density on the aromatic ring compared to the methoxy groups in the target compound.
- Physicochemical Properties : Increased hydrophobicity due to fluorine atoms, with a molecular weight of ~328 g/mol (estimated).
- Applications : Likely used in fluorinated drug candidates for improved metabolic stability and membrane permeability .
1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopiperidine (CAS 324769-06-4)
- Structural Differences : Features 3,3-dimethyl groups on the piperidine ring instead of a phenyl substituent.
- Physicochemical Properties : Lower molecular weight (~243 g/mol) and reduced aromaticity compared to the target compound.
- Applications : Useful in constrained peptide mimetics or as a scaffold for spirocyclic compounds .
Functional Group Modifications
Tert-butyl 3-acetylpiperidine-1-carboxylate (CAS 858643-92-2)
- Structural Differences : Replaces the 3-oxo group with an acetyl group.
- Reactivity : The acetyl group is less electrophilic than a ketone, reducing susceptibility to nucleophilic attack.
- Physicochemical Properties : Higher lipophilicity (logP ~2.5) compared to the target compound (estimated logP ~1.8).
- Applications: Potential use in prodrug design or as a synthetic intermediate for acylated derivatives .
Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate (CAS 1785763-50-9)
Aromatic Ring Substitutions
Tert-butyl 4-phenylpiperidine-1-carboxylate Derivatives
- Example : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5).
- Structural Differences : Lacks the 3-oxo group and features a carboxylic acid at position 3.
- Physicochemical Properties : Increased polarity due to the carboxylic acid (logP ~1.2), with a molecular weight of 305 g/mol.
- Applications : Used in peptide coupling reactions or as a chiral building block .
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acid
Comparative Data Table
| Compound Name | Substituent Position/Type | Molecular Weight (g/mol) | Key Functional Groups | logP (Estimated) | Applications |
|---|---|---|---|---|---|
| Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate (Target) | 4-(2,4-dimethoxyphenyl), 3-oxo | ~349 | Boc, ketone, methoxy | ~1.8 | Kinase inhibitors, CNS therapeutics |
| Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate | 4-(4-fluoro-3-CF3), 3-oxo | ~328 | Boc, ketone, CF3, F | ~2.7 | Fluorinated drug candidates |
| 1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopiperidine | 3,3-dimethyl, 4-oxo | ~243 | Boc, ketone, methyl | ~1.5 | Spirocyclic scaffolds |
| Tert-butyl 3-acetylpiperidine-1-carboxylate | 3-acetyl | ~229 | Boc, acetyl | ~2.5 | Prodrug intermediates |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 4-phenyl, 3-carboxylic acid | 305.37 | Boc, carboxylic acid | ~1.2 | Chiral building blocks |
Key Research Findings
- Synthetic Accessibility : The target compound and analogs are synthesized via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or peptide coupling reagents like BOP .
- Hydrogen-Bonding Patterns : Methoxy groups in the target compound enhance hydrogen-bond acceptor capacity, influencing crystal packing and solubility .
- Toxicity Predictions : Computational models (e.g., GUSAR) suggest dimethoxyphenyl derivatives exhibit moderate acute toxicity, comparable to other arylpiperidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
